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Compound of Interest

Compound Name: Dibromoacetaldehyde

cat. No.: B156388

An In-depth Technical Guide on the Reactivity Profile of Dibromoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetaldehyde (DBAL) is a reactive carbonyl compound of significant interest due to
its presence as a disinfection byproduct (DBP) in drinking water and its notable biological
activity. As a dihalogenated aldehyde, its electrophilic nature governs its reactivity, making it a
substrate for a variety of chemical transformations and a molecule of toxicological concern.
This document provides a comprehensive technical overview of the reactivity profile of DBAL,
focusing on its chemical properties, core reaction mechanisms, biological interactions, and
analytical methodologies. Quantitative data are summarized for comparative analysis, and
representative experimental protocols and reaction pathway diagrams are provided to guide
further research.

Chemical and Physical Properties

Dibromoacetaldehyde is a halogenated organic compound characterized by an aldehyde
functional group and two bromine atoms attached to the alpha-carbon.[1] Its structure lends it
significant reactivity, primarily due to the electron-withdrawing effects of the bromine atoms,
which enhance the electrophilicity of the carbonyl carbon. The compound is known to be
hygroscopic and extremely sensitive to moisture.[1]

Table 1: Physicochemical Properties of Dibromoacetaldehyde
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Property Value Reference
IUPAC Name 2,2-dibromoacetaldehyde [2]

CAS Number 3039-13-2 [2]
Molecular Formula C2H2Br20 [2]
Molecular Weight 201.84 g/mol

Boiling Point 136.3 °C at 760 mmHg

Density 2.357 g/cm3

Flash Point 68.7 °C

SMILES C(=0)C(Br)Br

DMSO (Very Slightly),

Solubilit
Y Methanol (Slightly, Heated)

Core Reactivity Profile

The reactivity of dibromoacetaldehyde is dominated by the electrophilic nature of its carbonyl
carbon. This reactivity is amplified by the two alpha-bromine atoms, which are strong electron-
withdrawing groups.

Hydration Equilibrium

In aqueous solutions, aldehydes exist in equilibrium with their corresponding geminal diols
(hydrates). This reaction is reversible. The electron-withdrawing bromine atoms in DBAL are
expected to shift the equilibrium towards the hydrate form more than in non-halogenated
aldehydes, as they stabilize the gem-diol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b156388?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

